Methyl benzofuran-7-carboxylate
Overview
Description
Methyl benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Methyl benzofuran-7-carboxylate, like other benzofuran derivatives, is known to have a wide range of biological and pharmacological applications . Benzofuran derivatives have been found to be efficient antimicrobial agents . They are active towards different clinically approved targets , making them a privileged structure in the field of drug discovery .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their antimicrobial activity . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran derivatives are known to affect a wide array of biological activities . This suggests that they may interact with multiple biochemical pathways, leading to their downstream effects.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , suggesting that this compound may also have favorable ADME properties.
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Biochemical Analysis
Biochemical Properties
Methyl Benzofuran-7-carboxylate, like other benzofuran compounds, is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, some benzofuran compounds have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to certain proteins and enzymes, leading to their inhibition or activation, and can also induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have different effects at different doses, with potential threshold effects observed in these studies. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that it is involved in are still being researched.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being studied. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction is often carried out in the presence of a base such as sodium carbonate or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl benzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-7-carboxylic acid.
Reduction: Formation of benzofuran-7-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Methyl benzofuran-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Methyl benzofuran-7-carboxylate can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylate: Similar structure but different substitution pattern, leading to varied biological activities.
Benzofuran-3-carboxylate: Another isomer with distinct chemical properties and applications.
Benzofuran-4-carboxylate: Differing in the position of the carboxylate group, affecting its reactivity and use in synthesis.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 1-benzofuran-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNXWZFSEBBLMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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